1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
Vue d'ensemble
Description
“1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid” is also known as Etodolac . It’s a potent anti-inflammatory drug . The active (+) enantiomer of Etodolac has been assigned an S absolute configuration .
Synthesis Analysis
The process for the preparation of Etodolac is described in a patent . The patent details the process for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano (3,4-b)-indole-1-acetic acid .Molecular Structure Analysis
The molecular formula of Etodolac is C17H21NO4 . Its average mass is 303.353 Da and its monoisotopic mass is 303.147064 Da . The Inchi Code is 1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17 (4-2,10-14 (19)20)16 (13)18-15 (11)12/h5-7,18H,3-4,8-10H2,1-2H3, (H,19,20)/t17-/m1/s1 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid, also known as etodolac, is a compound with significant anti-inflammatory activities. Its synthesis involves the condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate, leading to various 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids. Etodolac, in particular, has been shown to be highly active against chronic models of inflammation and possesses a relatively low acute ulcerogenic potential in rats (Martel, Demerson, Humber, & Philipp, 1976).
Anti-inflammatory and Analgesic Activities
Etodolac's effectiveness as an analgesic and anti-inflammatory agent has been demonstrated through various studies. It has been resolved into its enantiomers, with the (+) enantiomer being identified as the active form responsible for its effects. This enantiomer inhibits prostaglandin synthetase in vitro and shows significant activity in adjuvant-induced arthritis in rats, indicating its potential for treating inflammation and pain (Demerson, Humber, Abraham, Schilling, Martel, & Pace-Asciak, 1983).
Pharmacological Properties
The pharmacological profile of etodolac has been further elucidated through the study of its conformation and absolute configuration. The active (+) enantiomer has been assigned an S absolute configuration based on crystallographic analysis. However, analyses of the solid-state conformation and energy-minimized conformations obtained by molecular mechanics calculations have not provided a clear basis for identifying a probable receptor-site conformation, suggesting the complexity of its interaction with biological targets (Humber, Demerson, Swaminathan, & Bird, 1986).
Degradation and Stability
The stability and degradation mechanisms of etodolac have been studied in aqueous solutions, revealing that its decomposition follows consecutive first-order kinetics. The identified degradation products and the conditions affecting its stability are crucial for understanding its shelf life and formulation requirements. Such studies are essential for the development and optimization of pharmaceutical formulations containing etodolac (Lee, Padula, & Lee, 1988).
Crystal Structure Analysis
The crystal structure of etodolac has been determined, providing insights into its molecular configuration and interactions. Such structural analyses are fundamental for the rational design of analogs with improved pharmacological profiles or reduced side effects. Understanding the crystal structure aids in the prediction of physical properties and the development of solid formulations (Song & Zhang, 2006).
Propriétés
IUPAC Name |
ethyl 2-(8-ethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-14(9-15(20)21-4-2)17(12)18-16(10)11/h5-6,14,18-19H,3-4,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNNVRYQCALDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3CC(=O)OCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906791 | |
Record name | Ethyl (8-ethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101901-07-9 | |
Record name | 7-Hydroxyetodolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (8-ethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.